molecular formula C5H5NO2 B11728166 (E)-N-[(furan-3-yl)methylidene]hydroxylamine

(E)-N-[(furan-3-yl)methylidene]hydroxylamine

Cat. No.: B11728166
M. Wt: 111.10 g/mol
InChI Key: QJNJBSOMPGENRN-UTCJRWHESA-N
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Description

(E)-N-[(Furan-3-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by an imine (-C=N-) group formed between hydroxylamine and a furan-3-yl aldehyde. The compound’s structure features a planar imine linkage conjugated with the aromatic furan ring, which influences its electronic properties and reactivity. Schiff bases like this are pivotal in coordination chemistry, pharmaceutical intermediates, and materials science due to their chelating capabilities and biological activities .

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

(NZ)-N-(furan-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3-

InChI Key

QJNJBSOMPGENRN-UTCJRWHESA-N

Isomeric SMILES

C1=COC=C1/C=N\O

Canonical SMILES

C1=COC=C1C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(furan-3-yl)methylidene]hydroxylamine typically involves the condensation of furan-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Furan-3-carbaldehyde+Hydroxylamine hydrochlorideThis compound+HCl\text{Furan-3-carbaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} Furan-3-carbaldehyde+Hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification methods, to ensure high yield and purity.

Chemical Reactions Analysis

Optimization of Reaction Conditions

While specific data for this compound is limited, analogous syntheses of hydroxylamine derivatives often involve:

ParameterTypical Range/Conditions
SolventAqueous (e.g., water, ethanol)
BaseSodium acetate, pyridine
TemperatureRoom temperature
Reaction Time1–2 hours

Structural Confirmation

The E-configuration is confirmed via spectroscopic techniques:

  • IR spectroscopy : Absorption at ~1638 cm⁻¹ corresponds to the conjugated C=C bond .

  • NMR spectroscopy : Splitting patterns and NOESY data distinguish E- and Z-isomers, though the E-form predominates due to steric and electronic factors .

Oxime Formation

Hydroxylamines are known to react with carbonyl compounds to form oximes , a key intermediate in organic synthesis. For example:

RCONH2+HCNRC(OH)NH2+NH3\text{RCONH}_2 + \text{HCN} \rightarrow \text{RC(OH)NH}_2 + \text{NH}_3

This reaction could apply to the furan-3-yl derivative, though specific data is lacking.

Isomerization

The exocyclic C=C bond may undergo E/Z isomerization , influenced by:

  • Solvent polarity (e.g., polar protic solvents stabilize E-isomers) .

  • Steric effects : Bulky substituents favor E-isomers due to reduced steric hindrance .

Metal-Mediated Reactions

While not directly reported for this compound, metal catalysts (e.g., AlCl₃) could facilitate reactions analogous to oxime synthesis, as seen in related systems .

Biological and Chemical Implications

  • Antimicrobial activity : The furan ring and hydroxylamine group may interact with microbial enzymes, though detailed mechanisms are unspecified.

  • Reactivity with electrophiles : The conjugated system could participate in nucleophilic additions or cycloadditions, though experimental data is absent.

Scientific Research Applications

Biological Activities

The furan moiety is well-known for its diverse pharmacological properties. Compounds containing furan have been reported to exhibit:

  • Antimicrobial Activity : Furan derivatives have shown effectiveness against various bacterial strains, highlighting their potential as antibacterial agents .
  • Antitumor Properties : Some furan-based compounds have displayed cytotoxic effects on cancer cells, making them candidates for anticancer drug development .
  • Enzyme Inhibition : Certain derivatives are known to inhibit specific enzymes, such as phosphoinositide 3-Kinase γ, which plays a role in cancer progression .

Case Studies

  • Antibacterial Activity : A study investigated the antibacterial properties of several furan derivatives, including (E)-N-[(furan-3-yl)methylidene]hydroxylamine. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on certain enzymes involved in metabolic pathways related to cancer. The findings suggest that it could serve as a scaffold for developing more potent inhibitors targeting these pathways .

Summary of Applications

Application AreaDescription
AntimicrobialEffective against various bacterial strains; potential for antibiotic development.
AntitumorCytotoxic effects observed in cancer cell lines; promising for anticancer therapies.
Enzyme InhibitionInhibits key metabolic enzymes; potential for drug development targeting cancer pathways.

Mechanism of Action

The mechanism of action of (E)-N-[(furan-3-yl)methylidene]hydroxylamine involves its ability to interact with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Hydroxylamine Derivatives

Compound Name (Reference) Substituent/Backbone Molecular Formula Molecular Weight Notable Functional Groups
Target Compound (Hypothetical) Furan-3-yl C₆H₆N₂O₂ 138.12 Imine (-C=N-), hydroxylamine
(E)-N-[(2-Aminopyridin-3-yl)methylidene]hydroxylamine HCl 2-Aminopyridine C₇H₈N₃O·HCl 218.15 Pyridine ring, amine (-NH₂)
(E)-N-({1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine Pyrrole, nitrophenyl C₁₂H₁₁N₃O₃ 245.23 Nitro (-NO₂), pyrrole ring
N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine Benzothiophene C₁₀H₉NOS 191.25 Benzothiophene, methyl group

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The furan-3-yl group in the target compound is electron-rich, enhancing resonance stabilization of the imine bond.
  • Aromatic Systems : The benzothiophene in offers greater aromaticity and steric bulk compared to the furan ring, which may influence solubility and intermolecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Melting Point (°C) Solubility Stability Notes
Target Compound (Hypothetical) Not reported Likely polar solvents Susceptible to hydrolysis due to imine
(E)-N-[(2-Aminopyridin-3-yl)methylidene]hydroxylamine HCl Not reported DMSO, methanol Stabilized by HCl salt formation
Compound from Not reported Organic solvents High purity (NLT 97%); stable under ISO storage
Compound from Crystallizes at RT Chloroform Stabilized by O–H···N hydrogen bonds

Key Findings :

  • Hydrogen Bonding : Crystal structures (e.g., ) reveal that hydroxylamine derivatives often form intermolecular hydrogen bonds (O–H···N), enhancing thermal stability and crystalline packing .
  • Salt Formation : Protonation (e.g., HCl salt in ) improves stability and handling in pharmaceutical applications .

Analytical Techniques

  • Crystallography : SHELX software () is widely used to determine the crystal structures of similar compounds, as seen in and , which report dihedral angles and hydrogen-bonding networks .
  • Spectroscopy : NMR and ESI-MS data () are critical for verifying the purity and structure of hydroxylamine derivatives .

Biological Activity

(E)-N-[(furan-3-yl)methylidene]hydroxylamine is a compound derived from furan, a five-membered heterocyclic aromatic compound. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The biological activity of furan derivatives, including hydroxylamines, has been widely studied for their applications in various therapeutic areas.

Antimicrobial Properties

Furan derivatives, including this compound, exhibit significant antimicrobial activity. Research indicates that compounds with furan moieties can effectively inhibit bacterial and fungal growth. For instance, studies have shown that furan-based compounds possess broad-spectrum antibacterial and antifungal properties, making them valuable in developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of furan derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain furan derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to increased nuclear condensation and programmed cell death .

Anti-inflammatory Effects

Furan derivatives are known for their anti-inflammatory properties. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-II, which are involved in inflammatory processes . The anti-inflammatory activity of this compound could be attributed to its structural features that allow interaction with inflammatory pathways.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Compounds containing furan rings have been reported to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and has implications for age-related diseases and cancer .

Synthesis and Biological Evaluation

A study on the synthesis of various furan derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that these compounds exhibited notable antiproliferative effects against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of furan-containing compounds revealed that modifications to the furan ring can enhance biological activity. For instance, introducing substituents at specific positions on the furan ring improved the potency against cancer cell lines and enhanced antimicrobial activity .

Table 1: Biological Activities of Furan Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntitumor10
5-Phenyl-2-furaldehydeAntibacterial15
Benzofuran DerivativeAntioxidant20
Furanone DerivativeAnti-inflammatory25
Compound NameMechanism of ActionBiological Effect
This compoundCaspase activationInduces apoptosis
Furan DerivativeCOX-II inhibitionReduces inflammation
Benzofuran DerivativeFree radical scavengingPrevents oxidative stress

Q & A

Q. What synthetic routes are recommended for preparing (E)-N-[(furan-3-yl)methylidene]hydroxylamine, and how can reaction conditions be optimized?

The compound is typically synthesized via a condensation reaction between hydroxylamine and a furan-3-carbaldehyde derivative. Key steps include:

  • Solvent selection : Polar aprotic solvents like ethanol or methanol are ideal for facilitating Schiff base formation while minimizing side reactions .
  • Catalysis : Acidic catalysts (e.g., acetic acid) enhance imine formation efficiency, as observed in analogous hydroxylamine derivatives .
  • Temperature control : Reactions are often conducted at reflux (60–80°C) to balance reaction rate and product stability. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Spectroscopic analysis :
    • NMR : 1H^1H and 13C^{13}C NMR should confirm the E-configuration through characteristic imine proton shifts (~8.5–9.0 ppm) and furan ring signals .
    • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+) and rule out contaminants .
  • Chromatography : HPLC with UV detection (λ ~255 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

  • Crystal packing : Hydrogen bonding (O–H···N) and π-π interactions dominate packing, but flexibility in the furan and imine groups can lead to disorder, complicating refinement .
  • Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) is recommended to resolve weak diffractions. Multi-scan absorption corrections (e.g., SADABS) mitigate errors from crystal anisotropy .
  • Refinement strategies : SHELXL’s rigid-bond restraint and similarity constraints for disordered regions improve model accuracy. R-factors below 0.05 indicate reliable solutions .

Q. How can non-covalent interactions in the crystal lattice be computationally analyzed?

  • Hirshfeld surface analysis : Tools like CrystalExplorer quantify intermolecular interactions (e.g., H-bonding, C–H···π) by mapping dnormd_{\text{norm}} surfaces .
  • DFT calculations : Gaussian or ORCA software models interaction energies, revealing stabilization contributions from specific contacts (e.g., O–H···N vs. van der Waals) .

Q. What experimental approaches address tautomerism in hydroxylamine derivatives like this compound?

  • Dynamic NMR : Variable-temperature 1H^1H NMR tracks proton exchange between tautomers (e.g., hydroxylamine vs. oxime forms) by observing coalescence of signals .
  • X-ray photoelectron spectroscopy (XPS) : Nitrogen 1s binding energy shifts distinguish imine (≈399 eV) and hydroxylamine (≈401 eV) groups .

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